![molecular formula C11H24N2O B15092341 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol
Description
1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol is a secondary alcohol and piperidine derivative characterized by a propan-2-ol backbone linked to a 1-(propan-2-yl)piperidin-4-yl group via an amino bridge. This structure combines a flexible alcohol moiety with a rigid piperidine ring, which is substituted with an isopropyl group at the nitrogen atom.
The compound shares structural homology with beta-blockers (e.g., metoprolol) and opioid receptor ligands, as seen in its piperidine core and amino alcohol functionality . However, its unique substitution pattern distinguishes it from classical therapeutic agents.
Properties
Molecular Formula |
C11H24N2O |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-9(2)13-6-4-11(5-7-13)12-8-10(3)14/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
LYFUTPXOJCXXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol typically involves the reaction of 4-piperidone with isopropylamine to form the intermediate 1-(Propan-2-yl)piperidin-4-amine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine vs. Morpholine Derivatives
- The target compound’s piperidine ring (saturated six-membered nitrogen ring) provides greater conformational rigidity compared to morpholine (oxygen-containing ring in rac-3). This rigidity may enhance binding specificity to hydrophobic pockets in receptors, as seen in opioid antagonists like JDTic .
Amino Alcohol Chain Variations
- The propan-2-ol group in the target compound offers stereochemical diversity (chiral center at C2) absent in propan-1-ol analogues (e.g., 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol). This may influence enantioselective interactions with targets like adrenergic receptors .
- Replacement of the hydroxyl group with a benzamide (e.g., compounds) introduces hydrogen-bond acceptor/donor capabilities, altering pharmacokinetic profiles (e.g., metabolic stability) .
Substituent Effects on Activity
- Isopropyl substitution on piperidine (target compound) vs.
- Comparison with pindolol (): Both share propan-2-ylamino groups, but pindolol’s indole-4-yloxy moiety confers beta-blocker activity. The target compound’s piperidine-propan-2-ol system may favor non-adrenergic targets (e.g., sigma or opioid receptors) .
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